DiSC3(5) Fluorescent Dye: A Technical Guide for Cellular and Mitochondrial Membrane Potential Assessment
DiSC3(5) Fluorescent Dye: A Technical Guide for Cellular and Mitochondrial Membrane Potential Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5), or 3,3'-Dipropylthiadicarbocyanine iodide, is a lipophilic, cationic fluorescent dye widely utilized in life sciences research to investigate plasma and mitochondrial membrane potential.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool for studying cellular physiology, drug effects, and antimicrobial mechanisms.[2][3] This technical guide provides a comprehensive overview of DiSC3(5), including its mechanism of action, spectral properties, experimental protocols, and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Mechanism of Action
DiSC3(5) is a potentiometric probe that operates on the principle of the Nernst equilibrium.[3][4] As a positively charged (cationic) molecule, it is drawn across polarized biological membranes by the negative-inside membrane potential.[3][4]
In energized cells with a hyperpolarized (highly negative) membrane potential, DiSC3(5) accumulates within the cytoplasm or mitochondria.[1] This accumulation leads to the formation of non-fluorescent or weakly fluorescent aggregates (dimers and polymers), resulting in a significant quenching of the dye's fluorescence signal.[1][3][5]
Conversely, when the membrane depolarizes (becomes less negative), the driving force for DiSC3(5) accumulation is reduced. The dye is consequently released from the cell or mitochondrial matrix into the extracellular medium or cytoplasm, respectively.[1][3] This disaggregation into fluorescent monomers leads to a measurable increase in fluorescence intensity, a phenomenon known as dequenching.[1][3] Therefore, a decrease in fluorescence corresponds to membrane hyperpolarization, while an increase in fluorescence indicates depolarization.
This dynamic response allows for real-time monitoring of membrane potential changes in various cell types, including bacteria and eukaryotic cells.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of DiSC3(5) fluorescent dye.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Reference(s) |
| Full Chemical Name | 3,3'-Dipropylthiadicarbocyanine iodide | [1][7] |
| CAS Number | 53213-94-8 | [7][8] |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [8][9] |
| Molecular Weight | 546.53 g/mol | [8][9] |
| Excitation Maximum (Ex) | ~622 nm | [1][6][7] |
| Emission Maximum (Em) | ~670 nm | [1][6][7] |
| Solubility | Soluble in DMSO and Ethanol | [1][8] |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| Stock Solution Concentration | 1-5 mM (in DMSO or Ethanol) | [1][8] |
| Working Solution Concentration | 1-5 µM (in buffer or medium) | [1][8] |
| Suspension Cell Density | 1 x 10⁶ cells/mL | [6][8] |
| Incubation Time | 2-20 minutes at 37°C | [1][8] |
| IC50 (Mitochondrial NAD-linked respiration) | 8 µM | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are foundational protocols for the use of DiSC3(5).
Protocol 1: Preparation of DiSC3(5) Solutions
-
Stock Solution (1-5 mM):
-
Dissolve the required mass of DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol. For example, to make a 1 mM stock solution, dissolve 5.47 mg of DiSC3(5) (MW: 546.53) in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8]
-
-
Working Solution (1-5 µM):
-
On the day of the experiment, dilute the stock solution into a suitable buffer (e.g., PBS, HBSS) or serum-free cell culture medium to the final desired working concentration.[1][8]
-
The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting range of 1-5 µM is recommended.[1]
-
Protocol 2: Staining of Suspension Cells
-
Cell Preparation: Harvest cells and wash them with a suitable buffer. Resuspend the cells in the pre-warmed (37°C) buffer or medium at a density of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Add the DiSC3(5) working solution to the cell suspension to achieve the final desired concentration.
-
Incubation: Incubate the cell suspension for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically to allow for sufficient dye accumulation and signal quenching.[1][8]
-
Measurement: After incubation, the fluorescence can be measured directly using a fluorometer, fluorescence microscope, or flow cytometer. For fluorometric measurements, transfer the cell suspension to a cuvette or microplate.
Protocol 3: Staining of Adherent Cells
-
Cell Culture: Grow adherent cells on a sterile support, such as glass coverslips or in a clear-bottom microplate, until they reach the desired confluency.
-
Washing: Gently wash the cells twice with a pre-warmed (37°C) buffer (e.g., PBS) to remove any residual medium.
-
Staining: Add the DiSC3(5) working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[1][8]
-
Washing (Optional but Recommended): Gently wash the cells two to three times with the pre-warmed buffer to remove excess dye from the medium.[1]
-
Measurement: Immediately analyze the cells using a fluorescence microscope.
Visualizations: Workflows and Signaling Pathways
Mechanism of DiSC3(5) in Response to Membrane Potential
The following diagram illustrates the core mechanism of DiSC3(5) as it responds to changes in cellular membrane potential.
Caption: Mechanism of DiSC3(5) fluorescence change with membrane potential.
Experimental Workflow for Measuring Membrane Depolarization
This diagram outlines a typical experimental workflow for using DiSC3(5) to measure changes in membrane potential induced by a stimulus, such as a drug or antimicrobial peptide.
Caption: Standard workflow for a DiSC3(5) membrane depolarization assay.
Signaling Pathway of Antimicrobial-Induced Depolarization
This diagram illustrates the logical sequence of events when using DiSC3(5) to assess the membrane-disrupting activity of an antimicrobial peptide (AMP).
Caption: Pathway of AMP-induced depolarization measured by DiSC3(5).
References
- 1. DiSC3(5)_TargetMol [targetmol.com]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemscene.com [chemscene.com]
